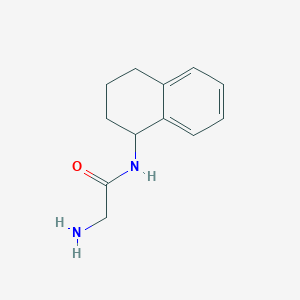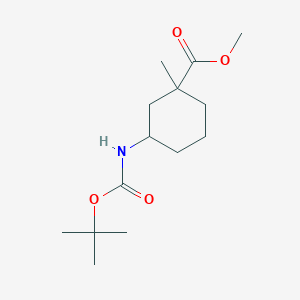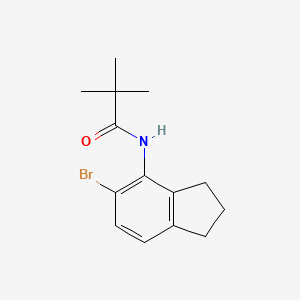
Zinc bacitracin; Bacitracin zinc salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc bacitracin, also known as bacitracin zinc salt, is a complex of bacitracin with zinc. Bacitracin is a mixture of related cyclic polypeptides produced by Bacillus licheniformis bacteria. The zinc complex enhances the stability and potency of bacitracin, making it a valuable antibiotic for topical applications. It is primarily used to prevent infections in minor cuts, scrapes, and burns .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of zinc bacitracin involves the following steps:
Fermentation: Bacitracin is produced through the fermentation of Bacillus licheniformis.
Purification: The bacitracin is then purified from the fermentation broth.
Complexation with Zinc: An alkaline solution is added to the bacitracin solution, and the pH is adjusted to 8-11. Inorganic zinc is added to form the zinc salt, and the pH is adjusted to 5-7. The mixture is stirred for 1-2 hours and then allowed to stand for 5-10 hours.
Industrial Production Methods: The industrial production of zinc bacitracin follows similar steps but is optimized for large-scale operations. The process is designed to be efficient, with high purity and low energy consumption, making it suitable for mass production .
Analyse Chemischer Reaktionen
Types of Reactions: Zinc bacitracin undergoes various chemical reactions, including:
Complexation: Formation of the zinc complex with bacitracin.
Hydrolysis: Breakdown of the peptide bonds under acidic or basic conditions.
Common Reagents and Conditions:
Alkaline Solutions: Used to adjust the pH during the preparation process.
Inorganic Zinc: Added to form the zinc complex.
Major Products Formed:
Zinc Bacitracin: The primary product formed from the reaction of bacitracin with zinc.
Wissenschaftliche Forschungsanwendungen
Zinc bacitracin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent to study peptide interactions and complexation with metals.
Biology: Employed in microbiological studies to distinguish between different strains of bacteria.
Medicine: Widely used as a topical antibiotic to prevent infections in minor wounds.
Industry: Incorporated into animal feed as a growth promoter and to prevent infections in livestock.
Wirkmechanismus
Zinc bacitracin exerts its effects by inhibiting the biosynthesis of the bacterial cell wall. It binds to the cell wall precursors, preventing their incorporation into the cell wall and leading to cell lysis. The zinc complex enhances the stability and potency of bacitracin, making it more effective against susceptible bacteria .
Vergleich Mit ähnlichen Verbindungen
Bacitracin: The non-zinc complex form of bacitracin, used similarly as a topical antibiotic.
Polymyxin B Sulfate: Another antibiotic used in combination with bacitracin in topical ointments.
Neomycin Sulfate: Often combined with bacitracin and polymyxin B in topical formulations.
Uniqueness of Zinc Bacitracin: Zinc bacitracin is unique due to its enhanced stability and potency compared to bacitracin alone. The addition of zinc not only improves its antimicrobial activity but also extends its shelf life, making it a preferred choice for topical applications .
Eigenschaften
Molekularformel |
C66H101N17O16SZn |
|---|---|
Molekulargewicht |
1486.1 g/mol |
IUPAC-Name |
zinc;4-[[2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[1-[[3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-butan-2-yl-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C66H103N17O16S.Zn/c1-9-35(6)52(69)66-72-32-48(100-66)63(97)80-43(26-34(4)5)59(93)75-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)76-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-73-39)77-60(94)44(27-38-18-13-12-14-19-38)81-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)74-56(40)90;/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,73)(H,71,89)(H,74,90)(H,75,93)(H,76,98)(H,77,94)(H,78,96)(H,79,95)(H,80,97)(H,81,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88);/q;+2/p-2 |
InChI-Schlüssel |
NKULICGUDKGGRL-UHFFFAOYSA-L |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)[O-])NC(=O)C(CC(C)C)NC(=O)C2CN=C(S2)C(C(C)CC)N)CC(=O)N)CC(=O)[O-])CC3=CN=CN3)CC4=CC=CC=C4.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12504669.png)
![(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid](/img/structure/B12504674.png)
![1-{4-[4-({1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B12504691.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504698.png)

![ethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12504700.png)


![methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4-methylbenzoate](/img/structure/B12504724.png)
![2-fluoro-N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]benzamide](/img/structure/B12504728.png)

![3-methyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12504745.png)
![4,7-Bis(4-(tert-butyl)phenyl)-2-isobutyl-2H-benzo[d][1,2,3]triazole](/img/structure/B12504747.png)
